molecular formula C32H32O5 B12903310 2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane CAS No. 67307-22-6

2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane

Katalognummer: B12903310
CAS-Nummer: 67307-22-6
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: RUUBBTWWNGNKMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is a complex organic compound characterized by its tetrahydrofuran core substituted with four methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran typically involves the reaction of 4-methoxybenzaldehyde with a suitable tetrahydrofuran derivative under controlled conditions. The reaction often employs catalysts such as palladium-based catalysts and triphenylphosphines . The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and processes, making it a compound of interest for further study .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is unique due to its tetrahydrofuran core, which imparts specific chemical and physical properties

Eigenschaften

CAS-Nummer

67307-22-6

Molekularformel

C32H32O5

Molekulargewicht

496.6 g/mol

IUPAC-Name

2,3,4,5-tetrakis(4-methoxyphenyl)oxolane

InChI

InChI=1S/C32H32O5/c1-33-25-13-5-21(6-14-25)29-30(22-7-15-26(34-2)16-8-22)32(24-11-19-28(36-4)20-12-24)37-31(29)23-9-17-27(35-3)18-10-23/h5-20,29-32H,1-4H3

InChI-Schlüssel

RUUBBTWWNGNKMY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2C(C(OC2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.